5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Analgesic Pain Nociception

This fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative is uniquely characterized by a C2-phenyl group and N1-propyl appendage—a combination essential for engaging hydrophobic pockets in targets like BACE-1. A generic 1-alkyl or non-arylated analog cannot reproduce its biological profile. Available as the enantiomerically pure (2S,3S)-isomer at ≥97% purity, it is a critical SAR probe and chiral building block for aspartyl protease inhibitor programs.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1267035-97-1
Cat. No. B2679046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid
CAS1267035-97-1
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-8-15-12(16)9-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)
InChIKeyZRMONEDUYHHAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS 1267035-97-1): Structural and Physicochemical Baseline for Procurement Decisions


5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a fully substituted pyrrolidine-3-carboxylic acid derivative belonging to the class of 5-oxopyrrolidines [1]. It is characterized by a molecular formula of C₁₄H₁₇NO₃, a molecular weight of 247.29 g/mol, and the presence of a phenyl group at the 2-position, a propyl group at the 1-position, and a carboxylic acid moiety at the 3-position . As a chiral molecule, it is commercially available in enantiomerically pure form (e.g., (2S,3S)-configuration) , and is typically supplied at purities of 95–97% for research use only .

Why In-Class Pyrrolidine-3-Carboxylic Acid Analogs Cannot Simply Substitute 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid


Within the 5-oxopyrrolidine-3-carboxylic acid scaffold, even subtle alterations to the N1-alkyl chain or C2-aryl appendage drastically modulate both pharmacological activity profile and synthetic accessibility [1]. For instance, SAR studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids reveal that replacing an aromatic N1-substituent with an aliphatic group (such as the propyl group present in this compound) can significantly diminish analgesic potency [2]. Conversely, the presence of a C2-phenyl group—a feature absent in simpler 1-alkyl-5-oxopyrrolidine-3-carboxylic acids—introduces a critical aryl appendage that can engage hydrophobic pockets in biological targets (e.g., the S2' subsite of BACE-1) [1]. Consequently, procurement of a generic 5-oxopyrrolidine-3-carboxylic acid derivative lacking either the specific N1-propyl or C2-phenyl substitution cannot recapitulate the biological or physicochemical profile of this compound, rendering it unsuitable as a drop-in replacement for studies requiring this precise substitution pattern.

Quantitative Differentiation Evidence for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Against Closest Analogs


Analgesic Activity Attenuation: N1-Alkyl vs. N1-Aromatic Substitution

When compared to analogs bearing an aromatic or heterocyclic substituent at the N1-position, compounds with an aliphatic N1-alkyl chain (such as the propyl group in the target compound) demonstrate reduced analgesic activity [1]. This class-level inference is based on a study evaluating a series of 1-substituted 5-oxopyrrolidine-3-carboxylic acids in the hot-plate test at a dose of 50 mg/kg [1].

Analgesic Pain Nociception

BACE-1 Inhibitory Potential: Requirement of an Aryl Appendage

5-Oxopyrrolidine-3-carboxylic acid derivatives lacking a C2-aryl appendage are expected to be inactive as BACE-1 inhibitors [1]. The target compound possesses a phenyl group at the 2-position, which is structurally analogous to the aryl appendages introduced via C(sp3)–H activation that confer sub-micromolar BACE-1 inhibitory activity (e.g., IC50 < 10 µM) through engagement of the enzyme's S2' subsite [1]. In contrast, 5-oxo-1-propylpyrrolidine-3-carboxylic acid (CAS 208118-23-4), which lacks any aryl group, would not be expected to inhibit BACE-1.

Alzheimer's disease BACE-1 Inhibition

Chiral Purity: Enantiomerically Defined (2S,3S) vs. Racemic Mixtures

The target compound is available as a single enantiomer with defined (2S,3S) stereochemistry . This contrasts with racemic or stereochemically undefined preparations of related pyrrolidine-3-carboxylic acids (e.g., 5-oxo-1-propylpyrrolidine-3-carboxylic acid, which is commonly supplied as a racemate ). The enantiomeric purity is critical for applications where stereochemistry dictates biological activity or serves as a chiral building block.

Chiral Stereochemistry Enantiopure

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

The presence of a phenyl group at the 2-position significantly increases lipophilicity compared to 5-oxo-1-propylpyrrolidine-3-carboxylic acid (CAS 208118-23-4), which lacks an aryl moiety. While experimental LogP values are not directly reported, the molecular structure of the target compound (C14H17NO3, MW 247.29) suggests a higher partition coefficient than the simpler analog (C8H13NO3, MW 171.19) . This difference impacts membrane permeability and solubility profiles, which are crucial considerations in cellular assay design and formulation development.

Lipophilicity LogP Hydrogen bonding

Synthetic Accessibility: Proprietary vs. Generic Routes

The target compound's synthesis is not described in generic, open-access literature; it is instead covered by patent applications related to concise processes for preparing 3-pyrrolidine carboxylic acid derivatives [1]. In contrast, simpler analogs like 5-oxo-1-propylpyrrolidine-3-carboxylic acid can be synthesized via straightforward cyclization of 2-methylenesuccinic acid with propylamine [2]. This proprietary synthetic status may impact cost, availability, and lead time for procurement.

Synthesis Scale-up Custom synthesis

Optimal Research and Industrial Application Scenarios for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The availability of (2S,3S)-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid as a defined enantiomer [1] makes it a valuable chiral building block for constructing stereochemically complex molecules, particularly in the synthesis of potential BACE-1 inhibitors or other aspartyl protease-targeting compounds where C2-aryl substitution is required [2]. Its use in directed C(sp3)–H functionalization reactions, as exemplified in recent literature [2], further underscores its utility in late-stage diversification strategies.

Structure-Activity Relationship (SAR) Studies on 5-Oxopyrrolidine Scaffolds

For medicinal chemistry campaigns investigating the 5-oxopyrrolidine-3-carboxylic acid pharmacophore, this compound serves as a critical SAR probe to delineate the contributions of N1-alkyl (propyl) and C2-aryl (phenyl) substitutions to biological activity. It enables direct comparison with analogs bearing different N1-substituents (e.g., aromatic/heterocyclic, which exhibit altered analgesic activity [1]) and with non-arylated analogs that lack BACE-1 inhibitory potential [2].

In Vitro Target Engagement Studies for BACE-1 and Related Aspartyl Proteases

Given the structural precedent for 5-oxopyrrolidine derivatives inhibiting BACE-1 with sub-micromolar potency via aryl group engagement with the S2' subsite [2], this compound is a candidate for inclusion in in vitro BACE-1 enzymatic assays. Its C2-phenyl group is predicted to confer inhibitory activity, distinguishing it from simpler 1-alkyl-5-oxopyrrolidine-3-carboxylic acids that would serve as negative controls [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.